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molecular formula C16H13NO2 B3044816 Benzoxazole, 2-[4-(2-propenyloxy)phenyl]- CAS No. 100476-56-0

Benzoxazole, 2-[4-(2-propenyloxy)phenyl]-

Cat. No. B3044816
M. Wt: 251.28 g/mol
InChI Key: WKEPDKKFBJHBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765967B2

Procedure details

A 500 ml round bottom flask, equipped with a reflux condenser and an oil bath with a magnetic stirrer was charged with 13.94 g of the above 4-(2-benzoxazolyl)-phenol, 9.7 g of allyl bromide and 17.5 g of anhydrous Na2CO3 in 300 ml of 1-methyl-2-pyrrolidone. A trace of KJ was added. After 5 h hour at 110° C. no starting material could be observed on tlc. The reaction mixture was diluted with ethylacetate and washed with 1n NaOH, water and NaCl solution, dried with Na2SO4, concentrated and recrystallised from hexene to yield 14.3 g (86%) of 2-(4-prop-2-enyloxy-phenyl)-benzoxazole. M.p. 95-96° C., UV (ethanol) 308 nm (26′184).
Quantity
13.94 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.[CH2:17](Br)[CH:18]=[CH2:19].C([O-])([O-])=O.[Na+].[Na+]>CN1CCCC1=O.C(OC(=O)C)C>[CH2:19]([O:16][C:13]1[CH:14]=[CH:15][C:10]([C:2]2[O:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)=[CH:11][CH:12]=1)[CH:18]=[CH2:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.94 g
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)O
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
17.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round bottom flask, equipped with a reflux condenser and an oil bath with a magnetic stirrer
ADDITION
Type
ADDITION
Details
A trace of KJ was added
WASH
Type
WASH
Details
washed with 1n NaOH, water and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallised from hexene

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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